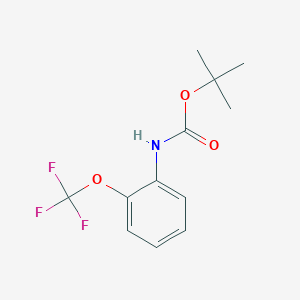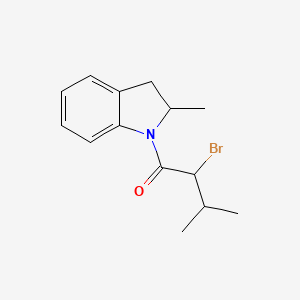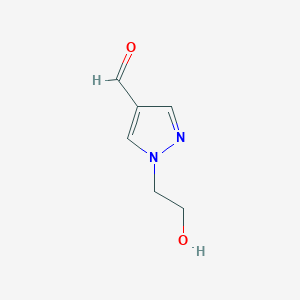
N-Boc-3-thiomorpholinopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-thiomorpholinopropylamine (CAS# 454701-66-7) is a useful research chemical . It has a molecular weight of 260.40 and a molecular formula of C12H24N2O2S .
Synthesis Analysis
The synthesis of N-Boc-3-thiomorpholinopropylamine involves the use of mesoporous SBA-15 catalyst under solvent-free conditions . The SBA-15 material is synthesized by the hydrothermal method . This methodology provides one of the most straightforward syntheses of N-Boc amines from amines with 95–99% yields in a short reaction interval .Molecular Structure Analysis
The molecular structure of N-Boc-3-thiomorpholinopropylamine is represented by the canonical SMILES string: CC©©OC(=O)NCCCN1CCSCC1 . The InChI string is InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) .Chemical Reactions Analysis
The Boc group in N-Boc-3-thiomorpholinopropylamine is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
N-Boc-3-thiomorpholinopropylamine has a molecular weight of 260.40 and a molecular formula of C12H24N2O2S . Other properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
N-Boc Protection of Amines
“N-Boc-3-thiomorpholinopropylamine” is used in the N-Boc protection of amines . This process involves the protection of amine groups, which are present in various biologically active compounds . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This makes it a widely useful functionality for the protection of amine among various protecting groups .
Ultrasound Irradiation
The compound is used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . This method achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
Catalyst-Free Conditions
“N-Boc-3-thiomorpholinopropylamine” is used in catalyst-free conditions . This is a green and simple approach for the N-Boc protection on structurally diverse amines . It is an important part of modern synthetic chemistry, where finding a suitable strategy for protection and deprotection of functional groups constitutes one of the most challenging tasks .
Mesoporous Material Catalyst
The compound is used in the N-Boc protection of amines over mesoporous SBA-15 catalyst . This process is performed at room temperature under solvent-free conditions and without purification methodology . The SBA-15 material is synthesized by the hydrothermal method and is used to confirm the mesoporosity, morphology, and functional groups and also the surface area of the catalyst .
Green Chemistry
“N-Boc-3-thiomorpholinopropylamine” plays a significant role in green chemistry . The emergence of the sustainable development of “green chemistry” has led to new solutions to existing problems in protecting group chemistry . The compound is used in eco-friendly solvents, catalysts, and reagents in green synthesis .
Synthesis of N-Boc Amines
The compound is used in the synthesis of N-Boc amines from amines . This methodology provides one of the most straightforward syntheses of N-Boc amines from amines with 95–99% yields in a short reaction interval . The catalyst used in this process can be recovered and reused .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .
Future Directions
The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .
properties
IUPAC Name |
tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMLMSBIIYLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646132 |
Source


|
| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-thiomorpholinopropyl)carbamate | |
CAS RN |
454701-66-7 |
Source


|
| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)


![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)
